1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine
Overview
Description
1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine, also known as MTIP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MTIP is a piperazine derivative that has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and other physiological processes. In
Mechanism of Action
1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine acts as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and other physiological processes. This compound binds to the receptor and activates it to a lesser extent than full agonists, resulting in a moderate increase in serotonin signaling. This increase in serotonin signaling has been shown to have anxiolytic and antidepressant effects in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models. These effects are thought to be due to the activation of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and other physiological processes. This compound has also been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its antidepressant effects.
Advantages and Limitations for Lab Experiments
1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine has several advantages for lab experiments, including its high affinity for the serotonin 5-HT1A receptor and its anxiolytic and antidepressant effects in animal models. However, there are also limitations to using this compound in lab experiments, including its potential side effects and the need for further research to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine, including:
1. Further studies to determine the safety and efficacy of this compound in humans for the treatment of anxiety and depression.
2. Studies to investigate the potential use of this compound in the treatment of other psychiatric disorders, such as schizophrenia and bipolar disorder.
3. Studies to investigate the potential use of this compound in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
4. Studies to investigate the potential use of this compound in the treatment of chronic pain.
5. Studies to investigate the potential use of this compound in the treatment of drug addiction and withdrawal.
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has a high affinity for the serotonin 5-HT1A receptor and has been shown to have anxiolytic and antidepressant effects in animal models. Further research is needed to determine the safety and efficacy of this compound in humans and to investigate its potential use in the treatment of other psychiatric and neurological disorders.
Scientific Research Applications
1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that this compound has a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and other physiological processes. This compound has been shown to have anxiolytic and antidepressant effects in animal models, and has been proposed as a potential treatment for anxiety and depression in humans.
properties
IUPAC Name |
4-(4-methoxyphenyl)-2-piperazin-1-yl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-18-12-4-2-11(3-5-12)13-10-19-14(16-13)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTITSHVPQLJID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3CCNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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